molecular formula C21H19F2N3OS B11157375 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]ethanone

1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]ethanone

Cat. No.: B11157375
M. Wt: 399.5 g/mol
InChI Key: APXLYXCGRRYHRS-UHFFFAOYSA-N
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Description

1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]ethanone is a complex organic compound that features a piperazine ring substituted with fluorophenyl groups and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]ethanone typically involves multi-step organic reactions. The process begins with the preparation of the piperazine ring, followed by the introduction of fluorophenyl groups. The final step involves the formation of the thiazole ring and its attachment to the piperazine derivative. Common reagents used in these reactions include fluorobenzene, piperazine, and thiazole derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, solvent extraction, and crystallization are often employed to achieve the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]ethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]ethanone is unique due to its combination of a piperazine ring, fluorophenyl groups, and a thiazole ring. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H19F2N3OS

Molecular Weight

399.5 g/mol

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]ethanone

InChI

InChI=1S/C21H19F2N3OS/c22-15-5-7-17(8-6-15)25-9-11-26(12-10-25)20(27)13-16-14-28-21(24-16)18-3-1-2-4-19(18)23/h1-8,14H,9-13H2

InChI Key

APXLYXCGRRYHRS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CC3=CSC(=N3)C4=CC=CC=C4F

Origin of Product

United States

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